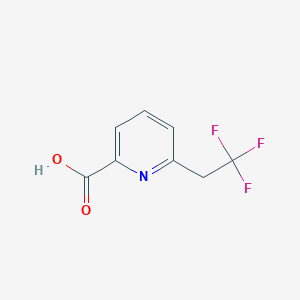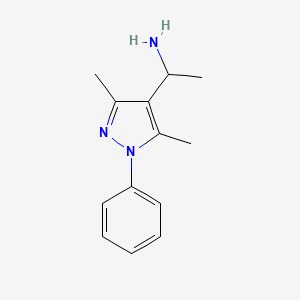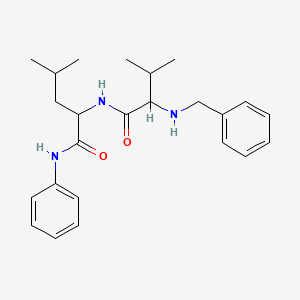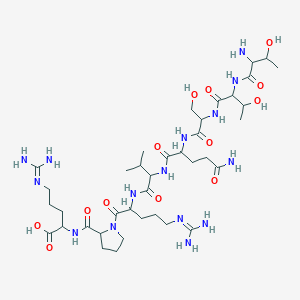
(Gln18)-PF4 (15-22) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Gln18)-PF4 (15-22) (human) is a peptide fragment derived from human platelet factor 4 (PF4). PF4 is a small cytokine belonging to the CXC chemokine family, primarily released by platelets during blood coagulation. The peptide fragment (Gln18)-PF4 (15-22) encompasses amino acids 15 to 22 of the PF4 protein, starting with glutamine at position 18. This specific fragment has been studied for its potential biological activities and interactions with other molecules.
准备方法
合成路线和反应条件
(Gln18)-PF4 (15-22) (人) 的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸顺序添加到锚定在固体树脂上的生长肽链上。该过程涉及以下步骤:
树脂加载: 第一个氨基酸(C 端)连接到树脂。
脱保护: 去除氨基酸上的保护基团,以便添加下一个氨基酸。
偶联: 下一个氨基酸,在其氨基上受保护,被活化并偶联到生长的肽链。
重复: 步骤 2 和 3 重复,直到获得所需的肽序列。
裂解: 将完成的肽从树脂上裂解并脱保护,得到游离肽。
工业生产方法
对于大规模生产,使用自动肽合成器来简化 SPPS 过程。这些机器可以处理多个合成循环,确保肽的高产量和纯度。此外,采用高效液相色谱 (HPLC) 等纯化技术来分离所需的肽,使其与任何副产物或杂质分离。
化学反应分析
反应类型
(Gln18)-PF4 (15-22) (人) 可以发生各种化学反应,包括:
氧化: 肽可以被氧化,尤其是在存在甲硫氨酸残基的情况下。
还原: 任何二硫键都可以被还原为游离硫醇。
取代: 氨基酸残基可以被其他氨基酸取代,以研究结构-活性关系。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂可以在温和条件下使用。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 是常见的还原剂。
取代: 采用定点诱变或化学修饰技术。
形成的主要产物
从这些反应中形成的主要产物取决于所做的特定修饰。例如,氧化可能导致亚砜或砜,而还原将从二硫键产生游离硫醇。
科学研究应用
(Gln18)-PF4 (15-22) (人) 有几种科学研究应用:
化学: 用作模型肽来研究肽合成、折叠和稳定性。
生物学: 研究其在血小板聚集和与其他趋化因子的相互作用中的作用。
医学: 探索其在调节免疫反应和炎症中的潜在治疗应用。
工业: 用于诊断试剂盒的开发,以及作为肽分析的标准。
作用机制
(Gln18)-PF4 (15-22) (人) 的作用机制涉及其与靶细胞表面上的特定受体的相互作用。这种相互作用可以触发各种细胞内信号通路,从而导致血小板聚集、趋化性和免疫反应调节等生物学效应。该肽还可以与其他趋化因子相互作用,增强或抑制其活性。
与相似化合物的比较
相似化合物
(Gln18)-PF4 (1-14) (人): PF4 的另一个片段,包含第 1 到 14 个氨基酸。
(Gln18)-PF4 (23-36) (人): 包含第 23 到 36 个氨基酸的片段。
(Gln18)-PF4 (37-70) (人): 包含第 37 到 70 个氨基酸的更大片段。
独特性
(Gln18)-PF4 (15-22) (人) 的独特之处在于其特定的序列以及与 PF4 该区域相关的生物活性。其相互作用和效应可能与其他片段有很大差异,使其成为研究 PF4 中的结构-功能关系及其在各种生理过程中的作用的宝贵工具。
相似化合物的比较
Similar Compounds
(Gln18)-PF4 (1-14) (human): Another fragment of PF4, encompassing amino acids 1 to 14.
(Gln18)-PF4 (23-36) (human): A fragment covering amino acids 23 to 36.
(Gln18)-PF4 (37-70) (human): A larger fragment including amino acids 37 to 70.
Uniqueness
(Gln18)-PF4 (15-22) (human) is unique due to its specific sequence and the biological activities associated with this region of PF4. Its interactions and effects may differ significantly from other fragments, making it a valuable tool for studying the structure-function relationships within PF4 and its role in various physiological processes.
属性
IUPAC Name |
2-[[1-[2-[[2-[[5-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69N15O13/c1-17(2)27(51-29(58)20(11-12-25(39)57)47-30(59)23(16-54)50-34(63)28(19(4)56)52-32(61)26(40)18(3)55)33(62)48-21(8-5-13-45-37(41)42)35(64)53-15-7-10-24(53)31(60)49-22(36(65)66)9-6-14-46-38(43)44/h17-24,26-28,54-56H,5-16,40H2,1-4H3,(H2,39,57)(H,47,59)(H,48,62)(H,49,60)(H,50,63)(H,51,58)(H,52,61)(H,65,66)(H4,41,42,45)(H4,43,44,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUJXRVVDMPRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69N15O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
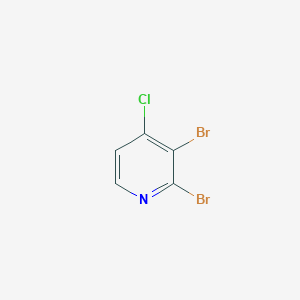
![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)

![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
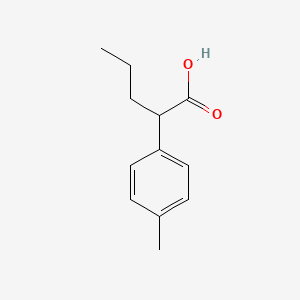


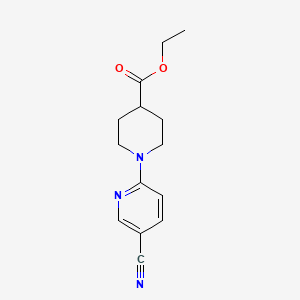
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)
